Cas no 864928-07-4 (6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)

6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide
- HMS2964I03
- 6-acetyl-2-(2,3-dihydro-1,4-benzodioxin-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
- BDBM70142
- 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
- MLS001201664
- SMR000806172
- F1298-0602
- cid_4601214
- AKOS024604550
- 6-acetyl-2-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
- AB00673752-01
- 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
- CHEMBL1540455
- 2-(2,3-dihydro-1,4-benzodioxin-3-ylcarbonylamino)-6-ethanoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
- 864928-07-4
-
- インチ: 1S/C19H19N3O5S/c1-10(23)22-7-6-11-15(8-22)28-19(16(11)17(20)24)21-18(25)14-9-26-12-4-2-3-5-13(12)27-14/h2-5,14H,6-9H2,1H3,(H2,20,24)(H,21,25)
- InChIKey: QSGAKSVXAIOFGI-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C(N)=O)C2=C1CN(C(C)=O)CC2)NC(C1COC2C=CC=CC=2O1)=O
計算された属性
- せいみつぶんしりょう: 401.10454189g/mol
- どういたいしつりょう: 401.10454189g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 647
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 139Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1298-0602-5μmol |
6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864928-07-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1298-0602-5mg |
6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864928-07-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1298-0602-40mg |
6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864928-07-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1298-0602-20μmol |
6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864928-07-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1298-0602-50mg |
6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864928-07-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1298-0602-75mg |
6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864928-07-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1298-0602-100mg |
6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864928-07-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1298-0602-10mg |
6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864928-07-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1298-0602-20mg |
6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864928-07-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1298-0602-2μmol |
6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
864928-07-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 関連文献
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamideに関する追加情報
6-Acetyl-2-(2,3-Dihydro-1,4-Benzodioxine-2-Amido)-4H,5H,6H,7H-Thieno[2,3-C]Pyridine-3-Carboxamide: A Comprehensive Overview
The compound with CAS No 864928-07-4, known as 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide, has recently garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a complex heterocyclic compound with a unique structure that combines a thienopyridine core with functional groups such as an acetyl group and a benzodioxine amide moiety. Its intricate architecture makes it a promising candidate for various applications in drug discovery and material science.
Recent studies have highlighted the potential of thienopyridines as scaffolds for developing bioactive molecules. The presence of the benzodioxine amide group in this compound adds further complexity to its structure and may contribute to its unique pharmacological properties. Researchers have explored the synthesis of this compound using advanced methodologies such as microwave-assisted synthesis and catalytic coupling reactions. These methods have not only improved the yield but also enhanced the purity of the compound.
The acetyl group at position 6 of the molecule plays a crucial role in modulating its physical and chemical properties. Acetylation is a common strategy in organic synthesis to improve solubility and stability of compounds. In this case, the acetyl group enhances the lipophilicity of the molecule, making it more suitable for biological assays. Furthermore, the thienopyridine ring is known for its ability to interact with various biological targets such as kinases and ion channels.
One of the most exciting developments involving this compound is its potential application in anti-cancer therapy. Preclinical studies have demonstrated that 6-acetyl-... exhibits significant cytotoxic activity against various cancer cell lines. The mechanism of action appears to involve inhibition of key enzymes involved in cell proliferation and apoptosis regulation. This finding has opened new avenues for exploring its role in targeted cancer therapy.
In addition to its therapeutic potential, this compound has also been studied for its electronic properties. The conjugated system within the thienopyridine core allows for efficient charge transport, making it a candidate for use in organic electronics such as field-effect transistors and light-emitting diodes (LEDs). Researchers are currently investigating methods to optimize its electronic performance through structural modifications.
The synthesis of 6-acetyl-... involves multiple steps that require precise control over reaction conditions. The initial step typically involves the preparation of intermediates such as benzodioxines and thienopyridines using established synthetic protocols. Subsequent steps include acetylation and amide formation reactions to assemble the final product. The use of green chemistry principles in these reactions has been emphasized to reduce environmental impact.
From an analytical standpoint, this compound has been characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed its molecular structure and purity. Additionally, computational studies using molecular docking have provided insights into its binding affinity towards various biological targets.
In conclusion, 6-acetyl-... represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to fields ranging from medicine to materials science.
864928-07-4 (6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide) 関連製品
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